molecular formula C13H19N3O4 B11761126 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B11761126
M. Wt: 281.31 g/mol
InChI Key: WSRPXTXIHTUSFI-UHFFFAOYSA-N
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Description

1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound with a complex structure that includes an imidazo[4,5-c]pyridine core

Preparation Methods

The synthesis of 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 1-methyl group: This step typically involves methylation using reagents such as methyl iodide.

    Addition of the (2-methylpropan-2-yl)oxycarbonyl group: This can be introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid can be compared with similar compounds such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-16)14-10(11(17)18)15(9)4/h5-7H2,1-4H3,(H,17,18)

InChI Key

WSRPXTXIHTUSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N2C)C(=O)O

Origin of Product

United States

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